molecular formula C14H23ClN2 B8146940 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride

Cat. No.: B8146940
M. Wt: 254.80 g/mol
InChI Key: NPSHJLFVWBIQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2 and its molecular weight is 254.80 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride typically involves the condensation of benzylamine with 2-benzyl-4-amino-3-methylpiperidine. This reaction is followed by appropriate chemical transformations to yield the target compound . One common method involves the use of TiCl4 and NEt3 in toluene, followed by the addition of methylamine and NaBH(OAc)3 under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

Properties

IUPAC Name

1-benzyl-4,6-dimethylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSHJLFVWBIQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.